molecular formula C17H18O6 B1670131 Dechlorogriseofulvin CAS No. 3680-32-8

Dechlorogriseofulvin

Cat. No. B1670131
CAS RN: 3680-32-8
M. Wt: 318.32 g/mol
InChI Key: QPCYNIYZPDJCMB-UHFFFAOYSA-N
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Description

Dechlorogriseofulvin is a polyketide natural compound and a derivative of griseofulvin, an antifungal agent . This secondary metabolite is naturally derived from Penicillium species but has also been reported from endophytic fungi such as Nigrospora sp . It exhibits weak antifungal activity .


Synthesis Analysis

Dechlorogriseofulvin and griseofulvin were isolated from endophytic fungi isolated from Moquiniastrum polymorphum using the one strain many compounds (OSMAC) strategy . The relative concentrations were estimated in all culture media using HPLC–UV, allowing for the inference of the best strain–medium combinations to maximize its production . Malt extract-peptone broth and Wickerham broth media produced the highest concentrations of both secondary metabolites .


Molecular Structure Analysis

The molecular formula of Dechlorogriseofulvin is C17H18O6 . Its average mass is 318.321 Da and its monoisotopic mass is 318.110352 Da . The Dechlorogriseofulvin molecule contains a total of 43 bonds . There are 25 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aliphatic), 1 ketone(s) (aromatic), 1 ether(s) (aliphatic), and 3 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

Dechlorogriseofulvin is a solid at room temperature . It has a molecular weight of 318.32 . The storage temperature is -20°C .

Scientific Research Applications

Antifungal Activity and Production

Dechlorogriseofulvin has been identified alongside griseofulvin in studies exploring endophytic fungi's potential for producing antifungal compounds. For instance, Xylaria sp. strain F0010, an endophytic fungus of Abies holophylla , was found to produce both griseofulvin and dechlorogriseofulvin. These compounds exhibited antifungal activities, with griseofulvin showing higher efficacy against various plant pathogenic fungi. This study underscores the role of dechlorogriseofulvin in biological control and its production by endophytic fungi, suggesting its potential application in agriculture for managing fungal diseases (Park et al., 2005).

Secondary Metabolite Production in Marine-Derived Fungi

Research involving marine-derived fungi, such as Penicillium sp. and Arthrinium sp. , has highlighted the production of dechlorogriseofulvin as a secondary metabolite. These findings are significant for understanding marine biodiversity's chemical ecology and exploring novel antifungal and potentially other biological activities (Jadulco et al., 2004; Wei et al., 2016).

Insights into Fungal Chemistry and Ecology

Studies have also focused on understanding the ecological roles of secondary metabolites in fungal interactions. For instance, mapping the chemical interactions between fungi in competitive environments revealed that secondary metabolites, including dechlorogriseofulvin, play crucial roles in defense mechanisms and territory establishment among fungi. This research provides valuable insights into fungal ecology and the potential applications of fungal metabolites in biocontrol strategies (Knowles et al., 2019).

Safety And Hazards

Dechlorogriseofulvin is classified as a combustible solid . Its WGK is 3 . The flash point is not applicable .

Future Directions

The OSMAC approach allied with FBMN analysis has been used in the prospection of compounds of biotechnological interest, including griseofulvin and Dechlorogriseofulvin . This approach could be used in the future to maximize the production of Dechlorogriseofulvin .

properties

IUPAC Name

(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-9-5-10(18)6-14(22-4)17(9)16(19)15-12(21-3)7-11(20-2)8-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCYNIYZPDJCMB-XLFHBGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dechlorogriseofulvin

CAS RN

3680-32-8
Record name Dechlorogriseofulvin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECHLOROGRISEOFULVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER776J3MGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
415
Citations
V Arkley, GI Gregory, T Walker - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… Nitration of dechlorogriseofulvin, in acetic acid containing acetic anhydride, gave a mixture … concentrated nitric acid characteristic of dechlorogriseofulvin and usually associated with the …
Number of citations: 8 pubs.rsc.org
D Taub, CH Kuo, NL Wendler - The Journal of Organic Chemistry, 1963 - ACS Publications
H), 7-bromo-7-dechlorogriseofulvin (VI, F= Br), and griseofulvin (VI, F= Cl), increases strikingly in the order named. 2 It was, therefore, of interest to synthesize inter alia the 7-fluoro …
Number of citations: 13 pubs.acs.org
J MacMillan - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
Dechlorogriseofulvin, C,, H* O,, the dechloro-derivative of griseofulvin, has been isolated from the culture filtrates of Penicillium griseofulvum Dierckx and certain strains of Penicillium …
Number of citations: 12 pubs.rsc.org
JH Park, JC Kim, GJ Park, HT Kim, YH Park… - Proceedings of the …, 2000 - koreascience.kr
The glycolipid antibiotic rhamnolipid B isolated from Pseudomonas aeruginosa strain B5 was evaluated for in vitro antifungal activity and in vivo control against phytophthora blight and …
Number of citations: 0 koreascience.kr
D Taub, CH Kuo, NL Wendler - The Journal of Organic Chemistry, 1963 - ACS Publications
… Following synthesis of the fully active 7-fluoro-7-dechlorogriseofulvin V (Rx = … a minor amount of the corresponding 2',3'-dihydrodechlorogriseofulvin, mp 169-171. By contrast with the …
Number of citations: 10 pubs.acs.org
RJ Cole, JW Kirksey, CE Holaday - Applied microbiology, 1970 - Am Soc Microbiol
A rapid and accurate method is described for the determination of griseofulvin and dechlorogriseofulvin extracted from Penicillium urticae with chloroform. Thinlayer chromatography …
Number of citations: 26 journals.asm.org
JH PARK, GJA CHOI, SWOO LEE, HB LEE… - … of Microbiology and …, 2005 - koreascience.kr
… F0010 in the present study produced 0.8 g/l of griseofulvin and 05 g of dechlorogriseofulvin after 15 days of incubation in shake culture containing a yeast extract-polypeptoneglucose …
Number of citations: 154 koreascience.kr
JH Zhao, YL Zhang, LW Wang, JY Wang… - World Journal of …, 2012 - Springer
… structures were determined to be griseofulvin (1), dechlorogriseofulvin (2), 8-dihydroramulosin (3) … Dechlorogriseofulvin and mellein exhibited only weak antifungal activities, whereas 8-…
Number of citations: 169 link.springer.com
JR McDuffie, WC Neely - Analytical Biochemistry, 1973 - Elsevier
… The phosphorescence lifetimes of griseofulvin and dechlorogriseofulvin are shown to be 0.11 … phosphorimetry for the determination of griseofulvin in mixtures with dechlorogriseofulvin. …
Number of citations: 8 www.sciencedirect.com
GC Ashton - Analyst, 1956 - pubs.rsc.org
… labelled can be distinguished from dechlorogriseofulvin,l *2 … this strain does not produce dechlorogriseofulvin in submerged culture … It was free from dechlorogriseofulvin when tested by …
Number of citations: 13 pubs.rsc.org

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